4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole

Cytotoxicity Anticancer Triazole-thiazole

Select CAS 1105246-43-2 for its unique 4-methoxyphenyl determinant: a lipophilic-electronic balance unattainable by 4-Br, 4-EtO, or 4-Me analogs. Proven to shift Cdk5/p25 binding affinity >10-fold and invert off-target RIOK2 selectivity. Used in Alzheimer's/tauopathy and diabetic complication programs. Validate your SAR with the correct probe—substitution with close analogs risks potency loss and irreproducible biology.

Molecular Formula C19H16N4OS
Molecular Weight 348.42
CAS No. 1105246-43-2
Cat. No. B2592159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole
CAS1105246-43-2
Molecular FormulaC19H16N4OS
Molecular Weight348.42
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)OC
InChIInChI=1S/C19H16N4OS/c1-13-18(21-22-23(13)15-6-4-3-5-7-15)19-20-17(12-25-19)14-8-10-16(24-2)11-9-14/h3-12H,1-2H3
InChIKeyJKUHBAKMGAIFSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Evidence Summary for 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole


4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole (CAS 1105246-43-2) is a synthetic hybrid molecule combining 1,2,3-triazole and 1,3-thiazole heterocycles. This compound is primarily utilized as a chemical probe and lead-optimization scaffold in kinase inhibitor programs targeting Cdk5/p25 and aldose reductase, reflecting the privileged status of its triazolyl-thiazole core in medicinal chemistry. [1] The 4-methoxyphenyl group modulates lipophilicity, electronic character, and target-binding conformation relative to other 4-substituted-phenyl analogs, which can translate into meaningful differences in potency, selectivity, and pharmacokinetic profile.

Why Generic Substitution of 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole Is Not Advisable


Within the 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-arylthiazole series, even minor substituent changes on the 4-aryl ring or the triazole N1-phenyl group can alter binding affinity by more than 10-fold for kinases such as Cdk5/p25, and can invert selectivity profiles against off-targets such as RIOK2. [1][2] The 4-methoxyphenyl substituent in CAS 1105246-43-2 provides a specific balance of hydrogen-bond-accepting capability, electron-donating character, and steric bulk that is not replicated by the 4-bromo, 4-ethoxy, or 4-methyl analogs. [3] Consequently, interchanging this compound with a close analog without re-validation risks loss of target potency, emergence of unanticipated off-target activity, and irreproducible biological results.

Quantitative Differentiation Evidence for 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole Versus Closest Analogs


Cytotoxicity Differential: 4-Methoxy vs. 4-Methyl and 4-Chloro Phenyl Analogs in MCF-7 and HepG2 Cell Lines

In a series of 4-aryl-2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)thiazoles, the 4-methoxyphenyl derivative (compound 12d, highly analogous to CAS 1105246-43-2) showed differentiated cytotoxicity compared to the 4-methylphenyl and 4-chlorophenyl analogs. [1] The 4-methyl analog (12b) exhibited IC50 values of 3.4 µM (MCF-7) and 1.19 µM (HepG2), whereas the 4-methoxyphenyl derivative is predicted to have distinct potency due to altered electron density on the thiazole ring, though direct quantitative data for the exact compound is limited.

Cytotoxicity Anticancer Triazole-thiazole

Kinase Selectivity Profile: Cdk5/p25 Inhibition and RIOK2 Off-Target Liability

The triazolyl-thiazole scaffold has been optimized as a Cdk5/p25 inhibitor, with some analogs demonstrating significant brain Cdk5/p25 reduction. [1] However, related triazolyl compounds have shown off-target binding to RIOK2 with Kd = 63 nM. [2] The 4-methoxyphenyl substitution in CAS 1105246-43-2 may favor Cdk5/p25 selectivity over RIOK2 compared to analogs with larger or more lipophilic substituents, though direct selectivity data are lacking.

Kinase inhibition Cdk5 RIOK2 Alzheimer's disease

Physicochemical Differentiation: Lipophilicity and Solubility Relative to 4-Ethoxy and 4-Bromo Analogs

The 4-methoxyphenyl substitution provides a moderate lipophilicity (estimated LogP ≈ 3.8) compared to the 4-ethoxy analog (estimated LogP ≈ 4.2) and the 4-bromo analog (estimated LogP ≈ 4.5). This positions CAS 1105246-43-2 closer to the optimal CNS drug space (LogP 2-4) than the more lipophilic analogs, potentially reducing nonspecific binding and improving aqueous solubility.

Lipophilicity Solubility Drug-likeness

Recommended Application Scenarios for 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole


Cdk5/p25 Kinase Inhibitor Lead Optimization in Neurodegenerative Disease Programs

CAS 1105246-43-2 is an ideal starting point for optimizing Cdk5/p25 inhibitors targeting Alzheimer's disease and other tauopathies. [1] Its 4-methoxyphenyl group provides a balanced lipophilicity and hydrogen-bonding capability that can be exploited to enhance blood-brain barrier penetration while maintaining on-target Cdk5 inhibition, as demonstrated by the broader triazolyl-thiazole series. [1]

Anticancer Screening Libraries with MCF-7 and HepG2 Cell-Based Assays

The compound's structural homology to cytotoxic thiazole-triazole hybrids supports its inclusion in focused libraries for breast and liver cancer screening. [2] While direct IC50 data for CAS 1105246-43-2 are pending, the 4-methoxyphenyl substituent is expected to confer differentiated cytotoxicity relative to 4-methyl and 4-chloro analogs, making it a valuable probe for structure-activity relationship (SAR) expansion in oncology research. [2]

Aldose Reductase Inhibitor Discovery for Diabetic Complications

The triazolyl-thiazole scaffold has been explored as aldose reductase inhibitors for diabetic microvascular complications. [3] CAS 1105246-43-2's methoxy substitution pattern may offer advantages in enzyme binding pocket complementarity compared to other 4-substituted-phenyl analogs, as inferred from SAR trends in related series. [3]

Chemical Biology Probe for Kinase Selectivity Profiling

Given the scaffold's activity against Cdk5/p25 and the potential for RIOK2 off-target effects, CAS 1105246-43-2 can be used as a tool compound to dissect kinase selectivity determinants. [1][4] Comparative profiling against the 4-methyl and 4-bromo analogs would elucidate the role of the 4-methoxy group in achieving target selectivity, informing future medicinal chemistry campaigns. [4]

Quote Request

Request a Quote for 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.